(-)-Catechin gallate
Overview
Description
Epigallo Catechin Gallate is a type of catechin, a natural phenol and antioxidant. It is the ester of epigallocatechin and gallic acid and is predominantly found in green tea. This compound is known for its potential health benefits, including anti-inflammatory, anti-cancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epigallo Catechin Gallate can be synthesized through the esterification of epigallocatechin with gallic acid. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid under reflux conditions .
Industrial Production Methods: Industrial production of Epigallo Catechin Gallate often involves extraction from green tea leaves. The process includes:
Extraction: Green tea leaves are extracted using hot water or ethanol.
Purification: The extract is purified using techniques such as chromatography to isolate Epigallo Catechin Gallate.
Drying: The purified compound is then dried to obtain a powdered form.
Types of Reactions:
Reduction: It can act as a reducing agent, donating electrons to other molecules.
Substitution: Epigallo Catechin Gallate can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen, peroxidase enzymes, and slightly alkaline pH conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Strong nucleophiles like thiols and amines.
Major Products:
Oxidation: Hydrogen peroxide, superoxide anions.
Reduction: Reduced forms of target molecules.
Substitution: Substituted catechin derivatives.
Scientific Research Applications
Epigallo Catechin Gallate has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its role in modulating cell signaling pathways and gene expression.
Medicine: Investigated for its potential in cancer therapy, cardiovascular health, and neuroprotection
Industry: Utilized in the food and cosmetic industries for its antioxidant properties.
Mechanism of Action
Epigallo Catechin Gallate exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Properties: It modulates cell signaling pathways such as EGFR, JAK-STAT, and PI3K-AKT-mTOR, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Epicatechin: Another catechin found in green tea, with similar antioxidant properties.
Resveratrol: A stilbene found in grapes, known for its antioxidant and anti-inflammatory effects.
Ascorbic Acid:
Uniqueness of Epigallo Catechin Gallate:
Higher Antioxidant Activity: Epigallo Catechin Gallate has been shown to have higher antioxidant activity compared to epicatechin and resveratrol.
Specific Health Benefits: It has unique anti-cancer properties and is more effective in modulating specific cell signaling pathways.
Epigallo Catechin Gallate stands out due to its potent antioxidant and anti-cancer properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYAFMTMFKBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25615-05-8 | |
Record name | 3-Galloylcatechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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